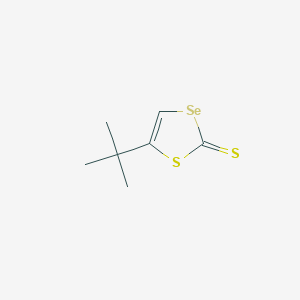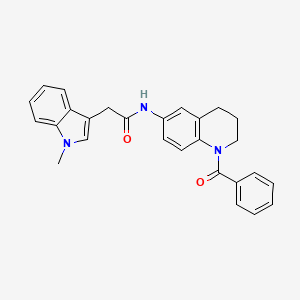![molecular formula C9H16ClNO B2890169 Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride CAS No. 2172270-22-1](/img/structure/B2890169.png)
Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride is a synthetic compound with a highly specific chemical structure. This molecule features a unique hexahydrospiro cyclobutane ring fused to a furo[3,4-b]pyrrole moiety, making it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitably substituted cyclobutane precursor with a furo[3,4-b]pyrrole derivative under specific reaction conditions, such as catalysis with Lewis acids or bases and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound is achieved through optimized synthetic routes that prioritize yield and purity. Techniques like continuous flow synthesis and automated robotic synthesis are often employed to scale up the production while maintaining high efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions: Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically with reagents like peroxides or oxygen under specific conditions to introduce additional functional groups.
Reduction: Using hydrogenation or metal hydrides to reduce specific sites within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).
Substitution: Halides (e.g., HCl, HBr), organolithium reagents.
Major Products:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced derivatives retaining the core spiro structure.
Substituted derivatives with various functional groups replacing hydrogen or other atoms in the original structure.
Scientific Research Applications
Chemistry: Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride is used as a building block in organic synthesis due to its unique framework and reactivity.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular mechanisms due to its distinct structure and activity.
Medicine: It holds potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors due to its precise stereochemistry.
Industry: In the industrial sector, the compound is explored for use in advanced materials, including polymers and nanomaterials, due to its stable and unique structure.
Mechanism of Action
Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride exerts its effects through interaction with specific molecular targets. Its mechanism often involves binding to particular enzymes or receptors, altering their activity. The spiro structure allows for high specificity in its binding, making it an effective probe or therapeutic agent. The pathways involved usually include signal transduction cascades or enzymatic inhibition, depending on the application.
Comparison with Similar Compounds
Hexahydrospiro[cyclobutane-1,2'-pyrrolidine]
Hexahydrospiro[cyclobutane-1,3'-pyrrolidine]
Spiro[cyclobutane-1,4'-piperidine]
Each of these compounds shares the cyclobutane core but differs in the attached ring systems, leading to varied chemical and biological properties. Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride’s distinct structure provides unique advantages in its applications.
Properties
IUPAC Name |
(3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-9(3-1)6-10-8-5-11-4-7(8)9;/h7-8,10H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUIKURHRKIAK-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3C2COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CN[C@H]3[C@@H]2COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2890088.png)
methanone](/img/structure/B2890089.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2890092.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)


